molecular formula C20H24N2O3S B306336 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylacetamide

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylacetamide

Cat. No.: B306336
M. Wt: 372.5 g/mol
InChI Key: NYIDRMNVWWXQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylacetamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a phenylacetamide moiety

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-phenylacetamide

InChI

InChI=1S/C20H24N2O3S/c1-16-11-13-22(14-12-16)26(24,25)19-9-7-18(8-10-19)21-20(23)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,21,23)

InChI Key

NYIDRMNVWWXQDA-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminophenylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Exhibits similar analgesic activity.

    N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Known for its anti-inflammatory properties.

    N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Studied for its potential therapeutic effects.

Uniqueness

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and sulfonyl group makes it a versatile compound for various applications .

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